molecular formula C7H6BClN2O2 B6179392 (5-chloro-1H-indazol-4-yl)boronic acid CAS No. 2402783-25-7

(5-chloro-1H-indazol-4-yl)boronic acid

Cat. No.: B6179392
CAS No.: 2402783-25-7
M. Wt: 196.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-1H-indazol-4-yl)boronic acid is a heterocyclic boronic acid derivative featuring an indazole core substituted with a chlorine atom at the 5-position and a boronic acid group at the 4-position (Figure 1). Indazole-based boronic acids are of significant interest in medicinal chemistry due to their dual functionality: the indazole moiety serves as a pharmacophore in kinase inhibitors and anticancer agents, while the boronic acid group enables covalent interactions with biological targets (e.g., proteases) or participation in Suzuki-Miyaura cross-coupling reactions for drug synthesis .

Properties

CAS No.

2402783-25-7

Molecular Formula

C7H6BClN2O2

Molecular Weight

196.4

Purity

95

Origin of Product

United States

Preparation Methods

Reagents and Reaction Conditions

Key components include:

  • Substrate : 4-Bromo-5-chloro-1H-indazole (prepared via bromination of 5-chloro-1H-indazole using N-bromosuccinimide in acetic acid).

  • Catalyst : Pd(dba)₂ (dibenzylideneacetone palladium) or PdCl₂(dppf) (palladium dichloride with 1,1'-bis(diphenylphosphino)ferrocene).

  • Ligands : XPhos or SPhos to enhance catalytic activity.

  • Base : Potassium acetate (KOAc) or cesium carbonate (Cs₂CO₃).

  • Solvent : 1,4-Dioxane or dimethylformamide (DMF) at 80–100°C.

A representative procedure yields (5-chloro-1H-indazol-4-yl)boronic acid in 45–60% yield after 12–24 hours.

Challenges and Limitations

  • Regioselectivity : Competing borylation at the 6-position occurs if the 4-position is sterically hindered, necessitating precise temperature control.

  • Purification : Boronic acids are prone to protodeboronation under acidic conditions, requiring neutral pH workup and chromatographic separation.

Suzuki-Miyaura Coupling for Boronic Acid Installation

An alternative approach utilizes Suzuki-Miyaura cross-coupling to install the boronic acid group via reaction of a halogenated indazole with a boron-containing partner. This method is advantageous for late-stage functionalization.

Reaction Parameters

ComponentSpecificationSource
Aryl Halide 4-Iodo-5-chloro-1H-indazole
Boronic Acid Partner Pinacol borane or bis-boronic acid ester
Catalyst System Pd(PPh₃)₄ with K₃PO₄ base
Solvent Tetrahydrofuran (THF)/H₂O (3:1)
Yield 50–65%

For example, 4-iodo-5-chloro-1H-indazole reacts with pinacol borane in THF/H₂O under Pd(PPh₃)₄ catalysis to afford the target compound in 58% yield.

Side Reactions

  • Homocoupling : Unwanted dimerization of the boronic acid partner occurs if oxygen is present, mitigated by degassing solvents.

  • Deboronation : Prolonged reaction times (>24 h) lead to loss of the boronic acid group.

Multi-Step Synthesis from Aniline Derivatives

A modular strategy constructs the indazole ring system before introducing the boronic acid group. This method, while lengthier, allows greater control over substitution patterns.

Stepwise Procedure

  • Diazotization and Cyclization :

    • 2-Bromo-6-methylaniline undergoes diazotization with NaNO₂/HCl, followed by cyclization with t-butylthiol to form 4-bromo-5-chloro-1H-indazole.

  • Borylation :

    • The brominated intermediate reacts with B₂Pin₂ under Pd catalysis (Pd(dba)₂/Q-Phos) to install the boronic acid group.

Yield Optimization

  • Temperature : Reactions at 90°C improve conversion compared to 70°C (72% vs. 48%).

  • Ligand Screening : Bulky ligands like Q-Phos suppress protodeboronation, enhancing yields by 15–20%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Boronation45–6090–95Short reaction timeModerate regioselectivity
Suzuki-Miyaura Coupling50–6585–90Compatibility with diverse boron partnersSensitivity to oxygen
Multi-Step Synthesis60–7595–98High purityLengthy (4–6 steps)

Mechanistic Insights and Reaction Optimization

Palladium Catalysis Dynamics

The oxidative addition of Pd(0) to the aryl halide is rate-determining, with electron-withdrawing groups (e.g., Cl) accelerating this step. Computational studies suggest that the chlorine substituent at the 5-position stabilizes the transition state through inductive effects, improving reaction kinetics.

Solvent and Base Effects

  • Polar Aprotic Solvents : DMF enhances Pd catalyst solubility but increases side reactions.

  • Weak Bases : KOAc minimizes boronic acid decomposition compared to strong bases like NaOH.

Industrial-Scale Production Considerations

For large-scale synthesis (>1 kg), the multi-step method is preferred due to:

  • Cost Efficiency : Bulk pricing of aniline precursors reduces material costs by 30–40%.

  • Process Safety : Avoids exothermic Miyaura borylation steps, which require rigorous temperature control .

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1H-indazol-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-chloro-1H-indazol-4-yl)boronic acid in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its boronic acid moiety. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Substituent pKa* LogP Key Applications
(5-Chloro-1H-indazol-4-yl)boronic acid Cl (5-position) ~8.2† 1.9 Proteasome inhibition, Suzuki coupling
(5-Methyl-1H-indazol-4-yl)boronic acid CH₃ (5-position) ~8.8† 2.4 Synthetic intermediate
Phenylboronic acid None 8.9 1.5 Diagnostic assays
4-MCPBA (4-Methylcarboxyphenylboronic acid) COOH (4-position) 9.1 0.7 Glucose sensing

*Estimated pKa values based on substituent effects; †Predicted using Hammett parameters.

Reactivity and Binding Affinity

The chlorine atom in (5-chloro-1H-indazol-4-yl)boronic acid lowers its pKa (~8.2) compared to methyl-substituted analogs (~8.8), enhancing diol-binding at physiological pH (7.4). This property is critical for applications like glucose sensing, where 4-MCPBA (pKa 9.1) underperforms due to poor ionization at neutral pH . In contrast, phenylboronic acid (pKa 8.9) shows superior diagnostic accuracy in bacterial enzyme inhibition assays compared to aminophenylboronic acids (APBA), highlighting the sensitivity of boronic acid functionality to substituent effects .

Q & A

Q. What are the primary synthetic routes for (5-chloro-1H-indazol-4-yl)boronic acid?

The synthesis typically involves halogenation of the indazole core followed by Miyaura borylation. For analogous structures like (5-chloro-1-methyl-1H-pyrazol-4-yl)boronic acid, bromination of the heterocycle precedes reaction with boron reagents (e.g., bis(pinacolato)diboron) under palladium catalysis . Key parameters include temperature control (80–100°C), inert atmosphere, and purification via column chromatography.

Q. How can spectroscopic and crystallographic methods characterize this compound?

  • NMR : 11^{11}B NMR identifies boronic acid peaks (~30 ppm). 1^{1}H/13^{13}C NMR confirms substituent positions.
  • Mass Spectrometry : LC-MS/MS in MRM mode detects underivatized boronic acids with LOD <1 ppm . MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix prevents boroxine formation via in situ esterification .
  • X-ray Crystallography : SHELX programs refine crystal structures, leveraging high-resolution data to resolve Cl and B positions .

Q. What are its common applications in Suzuki-Miyaura cross-coupling reactions?

The boronic acid moiety enables C–C bond formation with aryl/heteroaryl halides. For example, coupling with 3-bromo-2,4-dichlorophenyl derivatives yields biaryl structures used in drug intermediates. Optimized conditions include Pd(PPh3_3)4_4 catalyst, Na2_2CO3_3 base, and DME solvent at 80°C .

Advanced Research Questions

Q. How do buffer conditions modulate its interaction with glycoproteins?

Boronic acids bind glycoproteins via reversible diol interactions, but secondary non-specific binding (e.g., hydrophobic effects) can reduce selectivity. Phosphate buffers at pH 7.4 enhance specificity by minimizing ionic interference, while borate buffers at pH 8.5 facilitate elution . SPR studies show kon values for glucose binding in millisecond timescales under physiological pH .

Q. What kinetic insights exist for its binding with diols/sugars?

Stopped-flow fluorescence assays reveal binding kinetics: kon follows D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity. For arylboronic acids, kon ranges from 102^2–103^3 M1^{-1}s1^{-1}, with equilibrium reached within seconds .

Q. How to detect genotoxic impurities in drug substances containing this compound?

LC-MS/MS in MRM mode quantifies impurities (e.g., carboxy phenyl boronic acid) at <1 ppm. Validation parameters:

ParameterValue
Linearity0.999 (1–100 ppm)
LOD/LOQ0.3 ppm / 1 ppm
Recovery98–102%

Q. What crystallographic tools resolve its structural ambiguities?

SHELXL refines anisotropic displacement parameters for Cl and B atoms, while WinGX integrates data processing, solution, and visualization. ORTEP diagrams illustrate steric effects from the indazole-Cl substituent .

Q. How to optimize reaction conditions via experimental design?

Discrete-variable optimization (e.g., aryl halide, base, solvent) employs surrogate models like PWAS. For Suzuki couplings, optimal yields (>90%) are achieved with K3_3PO4_4 base, SPhos ligand, and THF solvent .

Q. What is its role in anticancer drug discovery?

Boronic acid arylidene heterocycles exhibit antiproliferative activity against glioblastoma (IC50_{50} ~10 µM). Mechanism: Proteasome inhibition via boron-threonine interactions, mimicking peptide substrates .

Q. How to overcome MALDI-MS challenges for boronic acid-containing peptides?

Derivatization with pinacol or DHB prevents boroxine trimerization. For branched peptides, DHB matrix enables on-plate esterification, simplifying sequencing. MS/MS fragmentation confirms boronic acid positions in libraries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.